1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-
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Overview
Description
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-: is a unique organic compound characterized by its spirocyclic structure. This compound features two oxygen atoms incorporated into a spirocyclic framework, making it an interesting subject for research in organic chemistry. The presence of the dimethyl groups at the 7th position adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic ether.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions. This step often involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis. Solvent selection and purification steps are also optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, especially if they are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds. It serves as a model compound for studying spirocyclic chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential scaffold for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function. The presence of the dimethyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring size and oxygen atom placement.
1,6-Dioxaspiro[4.5]decane: Features a different ring size and oxygen atom arrangement.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Similar in having dimethyl groups but differs in the overall structure and functional groups.
Uniqueness
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- is unique due to its specific spirocyclic framework and the positioning of the dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
142453-17-6 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
7,7-dimethyl-2,5-dioxadispiro[2.0.24.43]decane |
InChI |
InChI=1S/C10H16O2/c1-8(2)4-3-5-9(6-11-9)10(8)7-12-10/h3-7H2,1-2H3 |
InChI Key |
NZPAFVQFQHGYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C13CO3)CO2)C |
Origin of Product |
United States |
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